3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a benzothiazole moiety conjugated to a piperidine ring, which is further linked to a dihydropyrimidin-4-one core. The benzothiazole group is a privileged scaffold in medicinal chemistry due to its electron-deficient aromatic system, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17-3-6-19-11-22(17)10-13-4-7-21(8-5-13)18(24)14-1-2-15-16(9-14)25-12-20-15/h1-3,6,9,11-13H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISLIUFPRIGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Target Selectivity : The benzothiazole moiety may confer selectivity toward kinases (e.g., JAK2 or EGFR) compared to benzisoxazole-containing compounds, which often target serotonin or dopamine receptors .
- Metabolic Stability : The absence of fluorine in the target compound (vs. ) could result in shorter half-lives but reduced risk of off-target interactions.
- Synthetic Accessibility: The dihydropyrimidinone core is synthetically tractable via Biginelli reactions, whereas oxazolidinones () require specialized cyclization protocols .
Research Findings and Limitations
While direct biological data for the target compound are unavailable, insights can be extrapolated:
- Crystallographic Analysis : SHELX software () is widely used for small-molecule crystallography, suggesting that structural studies of the compound could employ SHELXL for refinement .
- Bioactivity Predictions: Analogous benzothiazole-dihydropyrimidinone hybrids show IC₅₀ values in the nanomolar range against cancer cell lines, though experimental validation is needed .
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?
Methodological Answer:
A two-step approach is typically employed: (1) Piperidine-benzothiazole coupling via nucleophilic acyl substitution using 1,3-benzothiazole-6-carbonyl chloride and piperidin-4-ylmethanol, followed by (2) cyclocondensation with a substituted urea or thiourea derivative to form the dihydropyrimidinone core. Optimization can be achieved through Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while resolving interactions between variables like reaction time and stoichiometry .
Advanced: How can quantum chemical calculations and transition state analysis elucidate the reaction mechanism of the benzothiazole-piperidine coupling step?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can map energy profiles for intermediates and transition states. For instance, the nucleophilic attack of piperidine’s nitrogen on the benzothiazole carbonyl carbon may proceed via a tetrahedral intermediate. Transition state analysis using intrinsic reaction coordinate (IRC) calculations confirms mechanistic pathways. Experimental validation via in situ infrared spectroscopy (ReactIR) can monitor carbonyl disappearance .
Basic: What analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR verify regiochemistry (e.g., dihydropyrimidinone C=O at ~160 ppm) and benzothiazole coupling.
- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water detect impurities at 254 nm. Method validation follows ICH Q2(R1) guidelines .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of the benzothiazole moiety).
Advanced: How should researchers address discrepancies in bioactivity data from kinase inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, buffer pH) or off-target effects. Orthogonal validation is critical:
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
- Kinase Profiling Panels : Test against 100+ kinases to identify selectivity.
- Structural Docking : Compare binding poses (e.g., AutoDock Vina) to explain potency variations across isoforms .
Basic: What experimental design strategies minimize variability in solubility and stability studies?
Methodological Answer:
Use response surface methodology (RSM) to model solubility as a function of pH, temperature, and co-solvents (e.g., DMSO, cyclodextrins). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation pathways. For physiological stability, simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with enzymatic activity controls .
Advanced: What computational models predict binding affinity to putative targets, and how are they validated?
Methodological Answer:
Molecular Dynamics (MD) Simulations (e.g., GROMACS) assess ligand-protein interactions over 100-ns trajectories. Binding free energy calculations (MM-PBSA/GBSA) quantify affinity. Validate with isothermal titration calorimetry (ITC) to measure ΔH and K. Discrepancies between computational and experimental K values may indicate force field limitations or solvation effects .
Basic: What parameters are critical for scaling synthesis from milligram to gram scale?
Methodological Answer:
Key factors include:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in batch reactors.
- Heat Transfer : Jacketed reactors with controlled cooling prevent exothermic runaway during cyclocondensation.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effectiveness .
Advanced: How can in situ spectroscopic techniques monitor intermediate formation during synthesis?
Methodological Answer:
ReactIR with a diamond ATR probe tracks carbonyl group consumption (e.g., benzothiazole C=O at ~1680 cm) in real time. For transient intermediates, stopped-flow NMR captures spectra on the millisecond scale. Data integration with kinetic modeling software (e.g., COPASI) refines rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
